trimethoxychlorosilane

Physical Property Procurement Specification Handling

Trimethoxychlorosilane (CAS 4668-00-2), also known as chlorotrimethoxysilane, is a bifunctional organosilicon compound characterized by one chloro and three methoxy substituents bonded to a central silicon atom. It belongs to the class of halosilanes and alkoxysilanes, exhibiting typical reactivity profiles associated with both leaving group functionalities.

Molecular Formula C3H9ClO3Si
Molecular Weight 156.64 g/mol
CAS No. 4668-00-2
Cat. No. B1583017
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrimethoxychlorosilane
CAS4668-00-2
Molecular FormulaC3H9ClO3Si
Molecular Weight156.64 g/mol
Structural Identifiers
SMILESCO[Si](OC)(OC)Cl
InChIInChI=1S/C3H9ClO3Si/c1-5-8(4,6-2)7-3/h1-3H3
InChIKeyCBVJWBYNOWIOFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Trimethoxychlorosilane (CAS 4668-00-2): Physical Properties and Classification for Scientific Procurement


Trimethoxychlorosilane (CAS 4668-00-2), also known as chlorotrimethoxysilane, is a bifunctional organosilicon compound characterized by one chloro and three methoxy substituents bonded to a central silicon atom . It belongs to the class of halosilanes and alkoxysilanes, exhibiting typical reactivity profiles associated with both leaving group functionalities. Under ambient conditions, it is a clear, colorless liquid with a density of 1.12 g/mL and a boiling point of 112 °C . The compound is moisture-sensitive and highly flammable, requiring storage under inert gas at refrigerated temperatures (0–10 °C) .

Bifunctional silane with controlled hydrolysis from chloro and methoxy groups
Moisture-sensitive liquid; handle under inert gas, store refrigerated
Supports sol-gel processes, SAM fabrication, and membrane surface modification

Why Chlorotrimethoxysilane Cannot Be Substituted with Generic Methoxysilanes or Chlorosilanes


The molecular architecture of trimethoxychlorosilane—a single chloro leaving group and three methoxy groups—generates a reactivity profile and surface-modification outcome that cannot be replicated by simple methoxysilanes (e.g., methyltrimethoxysilane, tetramethoxysilane) or by conventional chlorosilanes (e.g., trimethylchlorosilane). The chloro substituent hydrolyzes rapidly, releasing HCl and producing a reactive silanol intermediate, while the methoxy groups provide controlled, tunable hydrolysis kinetics [1]. This dual functionality dictates the structure of self-assembled monolayers (SAMs), the shrinkage behavior in aerogel synthesis, and the fouling resistance of modified membranes [2]. Substituting with a trialkoxysilane eliminates the rapid initial hydrolysis step, yielding thinner, less crystalline SAMs, whereas a trichlorosilane leads to uncontrolled polymerization and HCl evolution without the moderating effect of methoxy groups. These differences are quantifiable and directly impact material performance.

Methoxy-only silanes lack the chloro leaving group, producing thinner, less crystalline SAMs.
Trichlorosilanes cause uncontrolled polymerization and rapid HCl evolution without methoxy moderation.
Substitution may alter aerogel shrinkage behavior and membrane antifouling balance.

Quantitative Differentiation of Trimethoxychlorosilane Against Comparator Silanes


Higher Density and Boiling Point Differentiate Trimethoxychlorosilane from Common Methoxysilanes

Trimethoxychlorosilane exhibits a 17% higher density (1.12 g/mL) compared to methyltrimethoxysilane (0.955 g/mL) and an 8% higher density relative to tetramethoxysilane (1.032 g/mL) [1]. Its boiling point (112 °C) is approximately 10 °C higher than methyltrimethoxysilane (102–104 °C) but 10 °C lower than tetramethoxysilane (121–122 °C), indicating a distinct volatility profile that impacts storage and reaction vessel selection [2].

Density & Boiling Point
Head-to-head
1.12 g/mL (+17% vs MTMS), 112 °C
Higher density and distinct volatility guide procurement and handling
Verify lot-specific COA; data from standard references
Physical Property Procurement Specification Handling

Chlorosilane Leaving Group Drives Formation of Denser, Crystalline SAMs Compared to Methoxy-Only Analogs

In a direct kinetic study using multiple transmission and reflection (MTR) infrared spectroscopy, octadecylsilanes with trichloro leaving groups formed SAMs described as 'much denser and crystalline-like,' whereas those with trimethoxy leaving groups formed 'extremely thin SAMs' with molecules lying nearly parallel to the surface [1]. The observed structural divergence is attributed to the faster hydrolysis rate of the chloro leaving group, which generates a higher local concentration of reactive silanol species that undergo rapid condensation.

SAM Morphology
Class-level
Denser, crystalline vs thin, parallel SAMs
Leaving group dictates SAM density and interfacial adhesion
Qualitative observation; morphology may vary with substrate
Self-Assembled Monolayer Surface Chemistry Nanotechnology

Alkylchlorosilane Modification Yields Higher Aerogel Shrinkage and Density than Alkylalkoxysilanes

In a comparative study of silica aerogel surface modification using 10 different organosilane compounds, alkylchlorosilane-modified aerogels exhibited higher volume shrinkage and higher density, and in some cases resulted in cracked aerogels, whereas alkylalkoxysilane-modified aerogels remained monolithic with lower shrinkage and higher optical transmission [1]. The study reports contact angles ranging from ∼95° (monoalkyl alkoxysilane) to ∼135° (trialkyl silane), confirming that the leaving group directly influences the final material's macroscopic integrity and optical clarity.

Aerogel Shrinkage
Class-level
Higher shrinkage & density vs alkoxysilanes
Shrinkage risk informs aerogel processing decisions
Cracking reported in some formulations; validate for your system
Aerogel Surface Modification Porous Materials

Chlorotrimethoxysilane-Modified RO Membranes Exhibit Intermediate Flux and Superior FRR vs. APTMS and MPTMS

Reverse osmosis (RO) membranes modified via a sol–gel process with chlorotrimethoxysilane (CTMS) maintained a flux of ~25 GFD and a flux recovery ratio (FRR) of 92.2% after three cycles of chemical cleaning [1]. In the same study, membranes modified with aminopropyltrimethoxysilane (APTMS) showed higher flux (~37 GFD) and FRR (98%), while those modified with mercaptopropyltrimethoxysilane (MPTMS) exhibited lower flux (~13 GFD) and FRR (88.3%). The pristine unmodified membrane flux declined from 52.3 to 20 GFD with an FRR of 75.5%. CTMS occupies a middle ground in permeability while providing antifouling resilience superior to MPTMS and the pristine membrane.

RO Membrane Antifouling
Head-to-head
~25 GFD flux, 92.2% FRR
Intermediate permeability with high fouling resistance
Compared to APTMS, MPTMS, pristine; salt rejection >97.4%
Membrane Filtration Antifouling Surface Engineering

High-Value Application Scenarios for Trimethoxychlorosilane Based on Evidence


Self-Assembled Monolayer (SAM) Formation on Oxide Surfaces for Enhanced Interfacial Adhesion

Based on the finding that chlorosilanes generate denser, more crystalline SAMs than methoxysilanes [1], trimethoxychlorosilane is optimal for applications requiring robust covalent anchoring of organic layers to silica, glass, or metal oxide substrates. The chloro leaving group ensures rapid initial hydrolysis and condensation, yielding a tightly packed siloxane network that improves adhesion in composite materials, biosensors, and microfluidic devices.

Intermediate in the Synthesis of Functional Organosilicon Compounds and Silane Coupling Agents

Trimethoxychlorosilane serves as a key precursor in the synthesis of sulfur-containing silane coupling agents, as demonstrated in a patent where 4.65 g of the compound was reacted with potassium ethyl xanthate to produce a novel coupling agent with a molecular weight of 284 [1]. The chloro group provides an electrophilic site for nucleophilic substitution, while the methoxy groups preserve the trialkoxysilyl anchoring functionality required for later surface bonding.

Antifouling Surface Modification of Reverse Osmosis Membranes

Direct comparative data show that CTMS-modified RO membranes achieve a flux recovery ratio (FRR) of 92.2% after three chemical cleaning cycles, outperforming pristine membranes (75.5%) and MPTMS-modified membranes (88.3%) [2]. This makes CTMS a strong candidate for membrane filtration systems in water treatment, where long-term operational stability and reduced cleaning frequency are critical procurement considerations.

Synthesis of Superhydrophobic Coatings with Tunable Contact Angles

Studies on silica aerogel modification reveal that alkylchlorosilanes yield higher contact angles than monoalkyl alkoxysilanes, with values reaching ∼135° [3]. Trimethoxychlorosilane can be exploited to engineer hydrophobic or superhydrophobic surfaces on porous materials, construction substrates, or textiles, offering a trade-off between hydrophobicity and material integrity that differs from trialkoxysilane alternatives.

Application
Selection Property
Validation Focus
SAM formation on oxide surfaces
Chloro leaving group promotes rapid condensation
Evaluate SAM density and interfacial adhesion
Synthesis of functional organosilicon compounds
Electrophilic chloro site for nucleophilic substitution
Assess coupling agent yield and methoxysilyl anchoring
RO membrane antifouling modification
Sol-gel CTMS coating with flux recovery
Confirm FRR and long-term salt rejection stability
Hydrophobic surface engineering
Contact angle tunability via chlorosilane chemistry
Assess contact angle and material integrity after modification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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